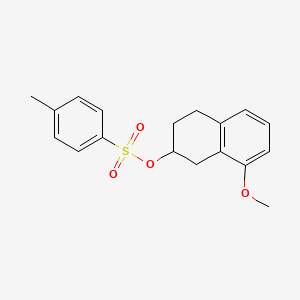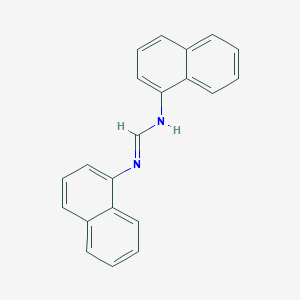![molecular formula C13H18BrNO2 B11830880 L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)
L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine residue and a 4-bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester typically involves the esterification of L-valine with a 4-bromobenzyl group. One common method includes the use of L-valine methyl ester hydrochloride and 4-bromomethylbenzene. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: 4-bromophenol derivatives.
Reduction: L-Valine, N-[(4-bromophenyl)methyl]-, alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as optoelectronic devices.
Mechanism of Action
The mechanism of action of L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester involves its interaction with various molecular targets. The bromophenyl group can interact with biological membranes, potentially disrupting microbial cell walls. Additionally, the valine residue may play a role in binding to specific enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
L-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester: Another amino acid derivative with a biphenyl moiety.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a sulfonyl group instead of a simple bromophenyl group.
Uniqueness
L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester is unique due to its specific combination of a valine residue and a 4-bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H18BrNO2 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
methyl (2S)-2-[(4-bromophenyl)methylamino]-3-methylbutanoate |
InChI |
InChI=1S/C13H18BrNO2/c1-9(2)12(13(16)17-3)15-8-10-4-6-11(14)7-5-10/h4-7,9,12,15H,8H2,1-3H3/t12-/m0/s1 |
InChI Key |
WJXJNTWKJDJAGJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-](/img/structure/B11830799.png)
![3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11830801.png)

![(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline](/img/structure/B11830818.png)




![3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)
![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)

![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)
